3-Methyl-N-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-amine
CAS No.:
VCID: VC17536440
Molecular Formula: C7H11N3O
Molecular Weight: 153.18 g/mol
* For research use only. Not for human or veterinary use.

Description |
3-Methyl-N-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-amine is a chemical compound with the molecular formula C₇H₁₁N₃O and a molecular weight of 153.18 g/mol . It is identified by the CAS number 1692546-37-4 and the PubChem CID 106659700. This compound features a unique structure, incorporating both a cyclopropane ring and an oxadiazole ring, which are significant in organic and medicinal chemistry due to their potential biological activities. Synthesis and ApplicationsThe synthesis of 3-Methyl-N-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-amine typically involves the formation of the oxadiazole ring, which can be achieved through various chemical reactions. The presence of the oxadiazole ring in this compound is significant due to its potential applications in medicinal chemistry, particularly in drug design and development. Synthesis Steps
Potential Applications
Comparison with Similar Compounds3-Methyl-N-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-amine can be compared with other oxadiazole-based compounds, such as 3-methyl-N-(2-methylpropyl)-1,2,4-oxadiazol-5-amine (PubChem CID 62595434), which has a similar structure but with a 2-methylpropyl group instead of a 2-methylcyclopropyl group . Comparison Table
|
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
Product Name | 3-Methyl-N-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-amine | ||||||||||||
Molecular Formula | C7H11N3O | ||||||||||||
Molecular Weight | 153.18 g/mol | ||||||||||||
IUPAC Name | 3-methyl-N-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-amine | ||||||||||||
Standard InChI | InChI=1S/C7H11N3O/c1-4-3-6(4)9-7-8-5(2)10-11-7/h4,6H,3H2,1-2H3,(H,8,9,10) | ||||||||||||
Standard InChIKey | GVXBOIZUNPYQPB-UHFFFAOYSA-N | ||||||||||||
Canonical SMILES | CC1CC1NC2=NC(=NO2)C | ||||||||||||
PubChem Compound | 106659700 | ||||||||||||
Last Modified | Aug 10 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume